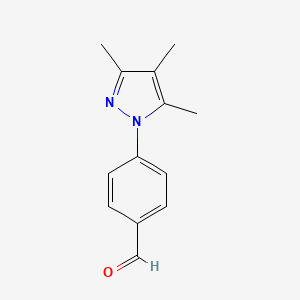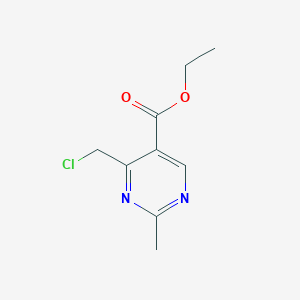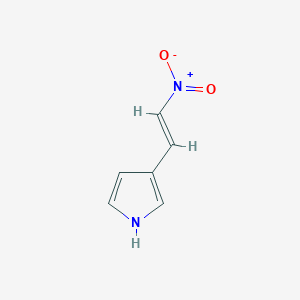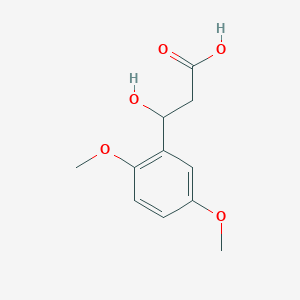
tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl ester group, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the dioxaborolane moiety: This is usually done through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The dioxaborolane moiety can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pyrrolidine ring and tert-butyl ester group can also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate include:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound includes a pyridin-2-yloxy group instead of the ethenyl group.
The uniqueness of tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H30BNO4 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-9-13(12-19)8-10-18-22-16(4,5)17(6,7)23-18/h8,10,13H,9,11-12H2,1-7H3/b10-8+ |
InChI Key |
WOELOEBASHUFRO-CSKARUKUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
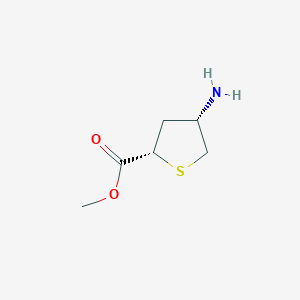
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
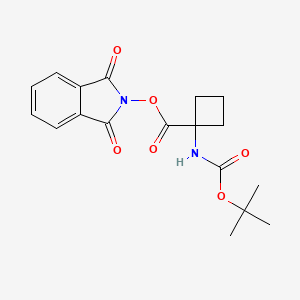

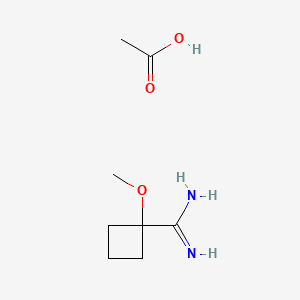
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
